[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
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Overview
Description
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a versatile chemical compound with a unique structure that offers immense potential in scientific research. This compound has been instrumental in advancing various fields, including drug development, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the 3-fluoro-4-methylphenyl isocyanate, which is then reacted with methyl 5-bromofuran-2-carboxylate under controlled conditions to form the desired compound. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The precise pathways involved are still under investigation, but preliminary studies suggest significant effects on cellular signaling and metabolic processes .
Comparison with Similar Compounds
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include:
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Contains an iodine atom, leading to different reactivity and applications .
These compounds share some properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO4/c1-8-2-3-9(6-10(8)16)17-13(18)7-20-14(19)11-4-5-12(15)21-11/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDIHXNSVYBFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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